Product packaging for Gossypetin 8-glucoside(Cat. No.:)

Gossypetin 8-glucoside

Cat. No.: B13393402
M. Wt: 480.4 g/mol
InChI Key: SJRXVLUZMMDCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gossypetin 8-glucoside, also widely known as Gossypin, is a flavonol glucoside compound naturally found in various Hibiscus species and other plants within the Malvaceae family . This water-soluble, yellow crystalline powder is a glycoside derivative of gossypetin, with a molecular formula of C21H20O13 and an average molecular mass of 480.38 g/mol . Gossypin has demonstrated a range of promising biological activities in preclinical research, making it a compound of significant interest. Studies have highlighted its potential as an anticancer agent, with research indicating it can inhibit cell proliferation, induce cell cycle arrest, and suppress tumor neovascularization by reducing vascular permeability induced by VEGF . Furthermore, gossypin exhibits notable anti-inflammatory and antioxidant properties, which are relevant for investigating its protective effects against oxidative stress in various disease models . Emerging computational studies have also proposed that gossypetin derivatives, including glucosides like gossypetin-3'-O-glucoside, may act as putative inhibitors of the SARS-CoV-2 3CL protease, suggesting a potential avenue for antiviral research . The compound's pharmacological profile is supported by its ability to interact with multiple cellular pathways. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B13393402 Gossypetin 8-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXVLUZMMDCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Gossypetin 8 Glucoside

Identification in Specific Plant Species and Genera

The presence of Gossypetin (B1671993) 8-glucoside and its derivatives has been documented in a range of plants, where they contribute to pigmentation and play various physiological roles. The following subsections detail the findings related to its occurrence in specific botanicals.

Equisetum hyemale L.

Research on the chemical constituents of Equisetum hyemale L., commonly known as rough horsetail, has led to the isolation of various flavonoid glycosides. From the aerial parts of this plant, a related but distinct compound, Gossypetin 3-sophoroside-8-glucoside , has been identified. medchemexpress.comabmole.commedchemexpress.eu It is important to note that while this compound shares the gossypetin aglycone and a glucoside at the 8-position, it is further glycosylated at the 3-position with a sophorose unit, distinguishing it from Gossypetin 8-glucoside.

Gossypium Species

The genus Gossypium, which encompasses the cotton plants, is a notable source of this compound. smolecule.com The compound is part of a complex profile of over 50 flavonoids identified in species like Gossypium hirsutum (upland cotton). smolecule.comnih.gov Within these plants, this compound is found predominantly in the floral parts, specifically the petals and anthers. smolecule.com The genus is morphologically diverse, with variations in chemical composition, including gossypin (B190354) content, observed across different species and cultivars. smolecule.com

Hibiscus vitifolius

Hibiscus vitifolius is a primary and extensively documented source of this compound, to the extent that the compound was first isolated from this species. medchemexpress.comtandfonline.comdergipark.org.tr The flowers, and in some studies the roots, have been identified as the main parts of the plant containing this flavonoid. longdom.orgnih.gov The high concentration of Gossypin in the yellow petals of H. vitifolius has made it the principal source for isolation in numerous chemical and pharmacological studies. smolecule.com

Hibiscus esculentus and Gossypium indicum

This compound is naturally present in the flowers of Hibiscus esculentus (commonly known as okra) and Gossypium indicum. actascientific.comresearchgate.net Both of these species belong to the Malvaceae family, where gossypin is considered a characteristic secondary metabolite. smolecule.com Its presence in these plants has been confirmed through various phytochemical analyses.

Rhododendron dauricum and Rhodiola rosea

The identification of the specific compound this compound in Rhododendron dauricum is noted in chemical databases, indicating its presence in this species. bidd.group

In contrast, studies on Rhodiola rosea (roseroot) have identified several related gossypetin glycosides in its aerial parts rather than the simple 8-glucoside. These include Gossypetin 3-O-glucuronide-8-O-glucoside , Gossypetin-8-O-(2''-O-malonyl)-β-D-glucuronopyranoside , and Gossypetin 7-O-rhamnoside-8-O-glucoside . tandfonline.comresearchgate.netnih.govgenome.jp These findings highlight the chemical diversity of flavonoid glycosylation within the plant kingdom.

Papaver nudicaule and Drosera peltata

In Papaver nudicaule (Iceland poppy), research has shown that the yellow petals contain various "gossypetin glycosides," which are responsible for the pigmentation of the basal petal spots. mdpi.comnih.govphcogj.com While these have been identified, specific reports often point to the presence of Gossypetin 7-O-glucoside (gossypitrin) rather than the 8-glucoside isomer. mdpi.com

Chemical investigation of Drosera peltata var. multisepala (shield sundew) has successfully led to the isolation and structural elucidation of Gossypetin-8-O-glucoside . biocrick.comnih.govresearchgate.netsigmaaldrich.combvsalud.org This confirms the occurrence of the specific compound in this carnivorous plant species.

Research Findings on Natural Occurrence

The table below summarizes the distribution of this compound and its related derivatives in the specified plants.

Plant Species/GenusCompound IdentifiedPlant Part(s)Reference(s)
Equisetum hyemale L.Gossypetin 3-sophoroside-8-glucosideAerial Parts medchemexpress.comabmole.commedchemexpress.eu
Gossypium Species (G. hirsutum)This compound (Gossypin)Flower Petals, Anthers smolecule.comnih.gov
Hibiscus vitifoliusThis compound (Gossypin)Flowers, Roots medchemexpress.comtandfonline.comdergipark.org.trlongdom.orgnih.gov
Hibiscus esculentusThis compound (Gossypin)Flowers actascientific.comresearchgate.net
Gossypium indicumThis compound (Gossypin)Flowers actascientific.comresearchgate.net
Rhododendron dauricumThis compoundNot specified bidd.group
Rhodiola roseaGossypetin 3-O-glucuronide-8-O-glucoside, Gossypetin-8-O-(2''-O-malonyl)-β-D-glucuronopyranoside, Gossypetin 7-O-rhamnoside-8-O-glucosideAerial Parts tandfonline.comresearchgate.netnih.govgenome.jp
Papaver nudicauleGossypetin glycosides (Primarily Gossypetin 7-O-glucoside)Flower Petals (basal spot) mdpi.commdpi.com
Drosera peltataThis compoundNot specified biocrick.comnih.govsigmaaldrich.combvsalud.org

Hibiscus sabdariffa L. and Hibiscus tiliaceus

Hibiscus sabdariffa L., commonly known as roselle, is a source of various flavonoids, including this compound. ijpsjournal.comresearchgate.netnih.gov The petals of Hibiscus sabdariffa var. altissima have been found to contain this compound. ijpsjournal.comjournalejmp.com

Hibiscus tiliaceus, or sea hibiscus, is another species within the Malvaceae family where this compound is present. actascientific.comphytojournal.com Research has also identified gossypetin 3-O-glucuronide-8-O-glucoside in the petals of Japanese Hibiscus tiliaceus. nih.govresearchgate.net The anthers of Hibiscus tiliaceus contain gossypetin glucosides. researchgate.net

Talipariti elatum Sw. (Blue Mahoe)

Talipariti elatum Sw., also known as Blue Mahoe and formerly classified as Hibiscus elatus, is a significant source of gossypetin derivatives. actascientific.comcabidigitallibrary.orgtheferns.info this compound has been identified in this species. researchgate.net Furthermore, various other gossypetin glucosides, such as gossypetin-7-O-glucoside (gossypitrin) and gossypetin-3'-O-glucoside, have been isolated from the petals of T. elatum. phytojournal.comijcmas.comdavidpublisher.comworldnewsnaturalsciences.comactascientific.comresearchgate.net The flowers of T. elatum are used in traditional Cuban medicine. worldnewsnaturalsciences.com

Roemeria hybrida

Roemeria hybrida, a species in the poppy family (Papaveraceae), is a confirmed source of gossypetin 3-glucuronide-8-glucoside. np-mrd.orgresearchgate.netresearchgate.netgenome.jptandfonline.com This compound has been isolated from the aerial parts of the plant. researchgate.netresearchgate.net

Geographical and Ecological Distribution Patterns

The distribution of this compound is intrinsically linked to the geographical and ecological ranges of the plants in which it is found.

Hibiscus sabdariffa is believed to be native to West Africa and is now cultivated pantropically. cabidigitallibrary.orglevypreserve.org It thrives in tropical and subtropical climates, preferring well-drained, humus-rich soils with a pH ranging from 4.5 to 8.0. cabidigitallibrary.orglongdom.orgworldagroforestry.org The plant requires an annual rainfall of 400-500 mm and is sensitive to frost. cabidigitallibrary.orglongdom.org

Hibiscus tiliaceus has a pantropical distribution along coastlines, often found in saline and brackish environments like mangrove areas and behind dunes. levypreserve.orgwikipedia.orgplantiary.com It is native to the Old World tropics, including Africa, Asia, and the South Pacific, and has been introduced to the New World. wikipedia.org This species can grow from sea level up to 800 meters in areas with significant rainfall. wikipedia.org

Talipariti elatum is native to the islands of Cuba and Jamaica and has been introduced to other Caribbean islands like Puerto Rico and Martinique. worldnewsnaturalsciences.comactascientific.comcirad.fr It grows in a wide range of elevations, up to 1200 meters, and is often used in reforestation efforts. actascientific.com This species can be found in open, disturbed habitats as well as an understory tree in secondary forests due to its shade tolerance. cirad.fr It thrives in moist evergreen and secondary forests. researchgate.netucm.es

Roemeria hybrida is native to a wide region stretching from the Canary Islands and the Mediterranean to Central Asia and Pakistan. kew.org It has also been introduced to Germany, Great Britain, and South Australia. kew.org This annual plant typically grows in temperate biomes, often found in arable fields, disturbed soils, and along roadsides. kew.orgfloresdeloscaminosasantiago.eu In some regions, like Bulgaria, it is considered an endangered species and grows in sandy and grassy places, often as a weed in cereal crops. bas.bg

Interactive Data Table: Plant Species Containing this compound and their Distribution

Plant SpeciesFamilyCompound(s) IdentifiedGeographical DistributionEcological Habitat
Hibiscus sabdariffa L.MalvaceaeThis compound ijpsjournal.comjournalejmp.comNative to West Africa; pantropical cultivation cabidigitallibrary.orglevypreserve.orgTropical and subtropical climates, well-drained, humus-rich soils (pH 4.5-8.0) cabidigitallibrary.orglongdom.orgworldagroforestry.org
Hibiscus tiliaceusMalvaceaeThis compound, Gossypetin 3-O-glucuronide-8-O-glucoside actascientific.comphytojournal.comnih.govresearchgate.netPantropical coastlines; native to Old World tropics, introduced to New World levypreserve.orgwikipedia.orgSaline and brackish coastal environments, mangrove areas, dunes levypreserve.orgplantiary.com
Talipariti elatum Sw.MalvaceaeThis compound, other Gossypetin glucosides phytojournal.comresearchgate.netijcmas.comdavidpublisher.comworldnewsnaturalsciences.comactascientific.comresearchgate.netNative to Cuba and Jamaica; introduced to other Caribbean islands worldnewsnaturalsciences.comactascientific.comcirad.frMoist evergreen and secondary forests, open disturbed habitats; up to 1200m elevation actascientific.comcirad.frresearchgate.netucm.es
Roemeria hybridaPapaveraceaeGossypetin 3-glucuronide-8-glucoside np-mrd.orgresearchgate.netresearchgate.netgenome.jptandfonline.comCanary Islands, Mediterranean to Central Asia and Pakistan; introduced elsewhere kew.orgTemperate biomes, arable fields, disturbed soils, roadsides kew.orgfloresdeloscaminosasantiago.eu

Biosynthesis and Metabolic Pathways of Gossypetin 8 Glucoside

Enzymatic Pathways Leading to Gossypetin (B1671993) Aglycone Formation

The synthesis of the gossypetin aglycone (3,5,7,8,3',4'-hexahydroxyflavone) from common flavonoid precursors is a critical step. This process is primarily achieved through the introduction of a hydroxyl group at the C-8 position of a flavonoid backbone, a reaction catalyzed by a specific class of enzymes.

The key enzyme responsible for the direct synthesis of gossypetin is Flavonoid 8-hydroxylase (F8H). This enzyme catalyzes the hydroxylation of quercetin (B1663063) at the 8-position of the A-ring to produce gossypetin. researchgate.net F8H enzymes belong to two main groups: flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs). nih.govnih.gov

A notable example is the F8H identified from the model legume Lotus japonicus (LjF8H). This enzyme, a flavin adenine (B156593) dinucleotide (FAD)-binding monooxygenase, was the first F8H cloned and identified as being responsible for gossypetin biosynthesis in plants. researchgate.net Recombinant LjF8H expressed in yeast microsomes demonstrated the ability to catalyze the 8-hydroxylation of quercetin. researchgate.net This enzyme exhibits broad substrate acceptance, acting on various flavonoids including naringenin, eriodictyol, apigenin, luteolin, taxifolin, and kaempferol. researchgate.net

In the yeast Rhodotorula glutinis, an F8H (RgF8H) has also been identified and characterized. This enzyme, the first of its kind found in yeast, is a flavin monooxygenase that requires an NADPH coenzyme and is enhanced by the addition of FAD. researchgate.net It effectively catalyzes the C8-hydroxylation of a range of flavones and flavanones. researchgate.net

Furthermore, in Scutellaria baicalensis, the enzyme SbCYP82D2, a cytochrome P450 enzyme, functions as an F8H with high specificity for the substrate chrysin, converting it to norwogonin (B192581) (8-hydroxychrysin). nih.gov This highlights the diversity of enzymes that have evolved to perform this specific modification.

Regioselective C8-hydroxylation is a chemically challenging reaction that is efficiently carried out by F8H enzymes. The mechanism is an ortho-hydroxylation, meaning the hydroxyl group is introduced at a position adjacent to an existing one. Research on the F8H from Rhodotorula glutinis indicates that the presence of a hydroxyl group at the C7-position of the flavonoid A-ring is essential for the enzyme's activity. researchgate.net This requirement confirms the ortho-hydroxylation mechanism, where the enzyme specifically targets the C-8 carbon next to the C-7 hydroxyl group.

Similarly, studies using dimethyldioxirane (B1199080) (DMD) for chemical synthesis have shown that flavonoids with a 5-hydroxy group can be selectively functionalized at the C8 position, which is para to the C5-OH group. capes.gov.br However, in the enzymatic context of F8H from organisms like R. glutinis, the C7-OH is the key determinant for C8-hydroxylation. researchgate.net

The substrate specificity of these enzymes dictates which flavonoids can be converted into their 8-hydroxy forms. While some F8H enzymes are highly specific, others have a broader range of substrates. For instance, CYP105A5 from Streptomyces sp. can catalyze the 8-position hydroxylation of the isoflavone (B191592) daidzein, in addition to other reactions. mdpi.com The F8H from Lotus japonicus is also noted for its broad substrate acceptance compared to other known plant F8Hs. researchgate.net

Table 1: Substrate Specificity of Various Flavonoid 8-Hydroxylases (F8H)

Enzyme (Source)Substrate(s)Product(s)
LjF8H (Lotus japonicus)Quercetin, Kaempferol, Naringenin, Eriodictyol, Apigenin, Luteolin, TaxifolinGossypetin, 8-Hydroxykaempferol, 8-Hydroxynaringenin, etc.
RgF8H (Rhodotorula glutinis)Naringenin, Hesperetin, Eriodictyol, Luteolin, Chrysin, Apigenin, Pinocembrin, Diosmetin, 7,4'-dihydroxyflavone8-Hydroxynaringenin, 8-Hydroxyhesperetin, 8-Hydroxyluteolin, Norwogonin, etc.
SbCYP82D2 (Scutellaria baicalensis)ChrysinNorwogonin (8-Hydroxychrysin)
CYP105A5 (Streptomyces sp.)Daidzein3',8-Dihydroxydaidzein

Glycosylation Mechanisms at the 8-Position

Once the gossypetin aglycone is formed, it can be modified through glycosylation, where a sugar moiety is attached. The formation of Gossypetin 8-glucoside involves the specific attachment of a glucose molecule to the hydroxyl group at the C-8 position. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar group, typically glucose, from an activated donor molecule like UDP-glucose to the flavonoid aglycone. nih.govnih.gov

While numerous UGTs responsible for glycosylating flavonoids at various positions (such as C3, C7, and C4') have been identified and characterized, the specific enzyme that catalyzes the 8-O-glucosylation of gossypetin has not yet been fully identified in the literature. researchgate.netmdpi.comtandfonline.com However, the natural occurrence of compounds like gossypetin 8-O-β-D-glucopyranoside and gossypetin 3-sophoroside-8-glucoside confirms that this enzymatic machinery exists in nature. medchemexpress.com

The process of glycosylation is highly regioselective, meaning the enzyme specifically targets one hydroxyl group over others on the flavonoid structure. researchgate.net This specificity is determined by the enzyme's active site, which accommodates the flavonoid and positions the target hydroxyl group for the reaction with the UDP-sugar donor. nih.gov Glycosylation significantly alters the properties of the flavonoid, typically increasing its water solubility and stability. nih.govsci-hub.se

In Vivo Metabolic Transformations in Research Models

When this compound is ingested, it undergoes significant metabolic transformations, primarily driven by the gut microbiota. tandfonline.commdpi.com Like most flavonoid glycosides, it is generally not absorbed intact in the upper gastrointestinal tract. tandfonline.com Instead, it travels to the colon, where it encounters a vast population of bacteria equipped with enzymes capable of its metabolism. nih.govfrontiersin.org

The primary metabolic step is deglycosylation. Gut microbes, including species from genera such as Bacteroides, Lactobacillus, and Enterococcus, produce glycoside hydrolase enzymes (e.g., β-glucosidases) that cleave the C-O glycosidic bond at the 8-position. researchgate.netfrontiersin.org This reaction releases the glucose moiety and the free aglycone, gossypetin. nih.govacs.org

Once the gossypetin aglycone is released, it can follow two main pathways:

Absorption and Conjugation: The free gossypetin, being more lipophilic than its glucoside form, can be absorbed by the colonic epithelium. After absorption, it enters the bloodstream and is transported to the liver, where it undergoes phase II metabolism. This involves conjugation with glucuronic acid or sulfate, forming gossypetin glucuronides and/or sulfates, which are then circulated or excreted. tandfonline.com

A study comparing the metabolism of a flavonoid O-glycoside (isoquercitrin) and a C-glycoside (orientin) in rats showed that the O-glycoside was more extensively metabolized. nih.gov After oral administration, the O-glycoside led to the detection of numerous metabolites from both phase I (e.g., hydration, oxidation) and phase II (e.g., methylation, sulfation, glucuronidation) reactions. nih.gov This suggests that this compound, as an O-glycoside, would likely be metabolized extensively in vivo, with the aglycone and its subsequent phenolic acid catabolites being the primary forms absorbed into the system. nih.govresearchgate.net

Isolation and Purification Methodologies for Gossypetin 8 Glucoside

Conventional Extraction Techniques

The initial step in isolating gossypetin (B1671993) 8-glucoside involves its extraction from plant material. Conventional methods are widely used due to their simplicity and effectiveness.

Soxhlet Extraction Protocols

Soxhlet extraction is a common and efficient method for the continuous extraction of compounds from a solid matrix. In the context of gossypetin 8-glucoside and related flavonoids, dried and powdered plant material, such as the petals of Talipariti elatum (formerly Hibiscus elatus), is placed in a thimble within the Soxhlet apparatus. semanticscholar.orgworldnewsnaturalsciences.com An appropriate solvent is heated, and its vapor rises, condenses, and drips into the thimble, immersing the plant material and dissolving the target compounds. Once the solvent level reaches the top of the siphon tube, the solvent and dissolved compounds are siphoned back into the heating flask. This cycle is repeated, allowing for a thorough extraction.

For instance, one protocol involves extracting 60 grams of ground plant material with 675 mL of 95% ethanol (B145695) for 20 hours. worldnewsnaturalsciences.com Another study utilized 80 grams of crushed petals extracted with 1.2 liters of 1,2-dimethoxyethane (B42094) over 12 hours, a process that was repeated three times to ensure maximum yield. phytojournal.com Following extraction, the resulting solution is typically concentrated using a rotary evaporator to reduce the volume. worldnewsnaturalsciences.comphytojournal.com

Solvent Selection for Enhanced Recovery (e.g., ethanol, 1,2-dimethoxyethane)

The choice of solvent is a critical factor in maximizing the recovery of this compound. The polarity of the solvent must be well-matched with that of the target compound.

Ethanol: As a polar protic solvent, ethanol is highly effective in extracting glycosylated flavonoids like this compound. semanticscholar.orgworldnewsnaturalsciences.com Its ability to form hydrogen bonds facilitates the dissolution of these polar compounds. Extractions are often performed with 95% ethanol. worldnewsnaturalsciences.com

1,2-Dimethoxyethane (DME): This aprotic solvent has also been successfully employed for the extraction of gossypetin glucosides. phytojournal.com It was notably used in the initial isolation of gossypitrin (B191362) from the flowers of Hibiscus elatus in Cuba. actascientific.com DME provides a clear, orange-yellow extract and is particularly useful in subsequent crystallization steps. phytojournal.com

Methanol (B129727): Aqueous methanol (e.g., 80%) is another common solvent for extracting flavonoids from plant tissues. scispace.com

The selection between these solvents can influence not only the extraction efficiency but also the profile of co-extracted compounds.

Chromatographic Separation Strategies

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex matrix.

Thin-Layer Chromatography (TLC): TLC is often used for the initial monitoring of the purification process. worldnewsnaturalsciences.comijcmas.com A common mobile phase for separating flavonoid glycosides is a mixture of n-butanol, acetic acid, and water in a 4:1:5 ratio (v/v/v). worldnewsnaturalsciences.comijcmas.com

Column Chromatography: Macroporous adsorbent resins, such as AB-8, are frequently used for the initial cleanup of the crude extract. nih.govresearchgate.net The column is typically washed with water to remove highly polar impurities, followed by elution with aqueous ethanol (e.g., 50% and 70%) to recover the flavonoids. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and analysis of this compound. Reversed-phase columns, such as C18, are commonly employed. phytojournal.comrsc.org The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve peak shape. rsc.orgmdpi.com A typical HPLC setup might use a C18 column with an eluent of acetonitrile/double-distilled water (1/1) at a flow rate of 1 mL/min, with UV detection at 272 nm. phytojournal.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples. nih.gov It has been successfully used to separate various flavonoids. nih.govresearchgate.net The choice of the two-phase solvent system is crucial for successful separation. For example, a system of n-hexane-ethyl acetate-methanol-water has been used to separate flavonols. nih.gov

Crystallization and Precipitation Methods

Crystallization is a key step in obtaining pure this compound. After concentrating the extract, the solution is often stored at a low temperature (e.g., 4°C) to induce crystallization. phytojournal.com The resulting precipitate can then be collected by filtration. phytojournal.com

For instance, after Soxhlet extraction with 1,2-dimethoxyethane and concentration, a green-yellow precipitate forms upon cooling. phytojournal.com This precipitate can be further purified by recrystallization. The purification process involves dissolving the dry extract in a minimal amount of boiling solvent (e.g., 35 mL of 1,2-dimethoxyethane at 85°C) and then allowing it to cool to 4°C to recrystallize the compound. phytojournal.com This process can be repeated to enhance purity. phytojournal.com

Advanced Purification Approaches (e.g., UPLC-DAD-ESI-MS/MS for Preparatory Purposes)

Modern analytical techniques offer highly efficient and sensitive methods for the purification and identification of flavonoids.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, provide higher resolution and faster analysis times compared to traditional HPLC. nih.gov

UPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This powerful combination is invaluable for both the purification and structural elucidation of compounds like this compound. rsc.orgmdpi.com

UPLC-DAD: The DAD detector provides UV-Vis spectra of the eluting compounds, which is characteristic for different classes of flavonoids.

ESI-MS/MS: ESI is a soft ionization technique that allows for the analysis of intact molecular ions. The subsequent tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for identifying the aglycone core and the nature and position of the glycosidic linkages. rsc.orgmdpi.com

For preparative purposes, the parameters from an analytical UPLC-MS/MS run can be scaled up to a preparative HPLC system. mdpi.com This allows for the targeted isolation of the compound of interest from a complex mixture with high purity. mdpi.com The fractions collected from the preparative column can then be analyzed by analytical HPLC to confirm their purity. mdpi.com

Spectroscopic and Chromatographic Characterization of Gossypetin 8 Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For Gossypetin (B1671993) 8-glucoside, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign the specific proton and carbon signals, confirming the identity of the gossypetin aglycone and the position of the glucoside linkage.

The ¹H NMR spectrum of a gossypetin derivative typically shows characteristic signals in the aromatic region corresponding to the protons of the A and B rings of the flavonoid skeleton. scirp.org For Gossypetin 8-glucoside, the absence of a proton signal for H-8, which is typically found in the ¹H NMR spectrum of the aglycone gossypetin, is a key indicator of substitution at this position. researchgate.net The presence of a singlet signal for the H-6 proton further supports the 8-O-glycosylation pattern. researchgate.net The ¹H NMR spectrum also displays signals corresponding to the protons of the glucose moiety, including the anomeric proton, whose coupling constant can confirm the β-configuration of the glycosidic bond. worldnewsnaturalsciences.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbons in the flavonoid skeleton are compared to known data for gossypetin. A significant downfield shift of the C-8 signal is expected due to the glycosidic linkage at this position. mdpi.com The signals for the six carbons of the glucose unit are also observed in their characteristic regions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Gossypetin Aglycone Moiety (Note: Specific shifts for this compound may vary slightly. Data is based on reported values for gossypetin and its derivatives.)

Atom¹³C NMR (δ ppm)¹H NMR (δ ppm, multiplicity, J in Hz)
2156.16-
3133.09-
4177.73-
5158.83-
698.396.14 (s)
7153.84-
8122.6-
9148.5-
10103.50-
1'121.50-
2'115.107.75 (d, J = 2.0)
3'144.78-
4'148.50-
5'116.26.79 (d, J = 8.5)
6'121.657.67 (dd, J = 2.0, 8.5)
1''~104~5.0-5.5 (d)
2''~74~3.2-3.9 (m)
3''~77~3.2-3.9 (m)
4''~70~3.2-3.9 (m)
5''~78~3.2-3.9 (m)
6''~61~3.5-3.8 (m)

Data compiled from related gossypetin glycoside studies. mdpi.commdpi.com

Two-dimensional NMR experiments are crucial for the definitive structural assignment of this compound. worldnewsnaturalsciences.com The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CH group. mdpi.com

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly important as it reveals long-range correlations between protons and carbons (typically over two to three bonds). mdpi.com For this compound, a key HMBC correlation would be observed between the anomeric proton of the glucose unit (H-1'') and the C-8 of the gossypetin aglycone. This correlation provides conclusive evidence for the attachment of the glucoside moiety at the C-8 position. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are widely used for the analysis of flavonoids from natural sources. actascientific.comactascientific.com These techniques allow for the separation of complex mixtures and the subsequent identification of individual components based on their retention time and mass-to-charge ratio (m/z). rsc.org The molecular formula of this compound is C₂₁H₂₀O₁₃, with a monoisotopic mass of approximately 480.09 g/mol . nih.gov LC-MS analysis would confirm this molecular weight. UHPLC-MS/MS is particularly useful for differentiating between isomers of gossypetin glucosides, such as the 3-O-glucoside, 7-O-glucoside, and 8-O-glucoside, which have the same molecular weight but different retention times and potentially subtle differences in their fragmentation patterns. actascientific.comactascientific.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoid glycosides. ekb.eg In the positive ion mode, this compound would typically form a protonated molecule [M+H]⁺. In the negative ion mode, a deprotonated molecule [M-H]⁻ would be observed. actascientific.com

The MS/MS fragmentation of O-glycosylated flavonoids typically involves the neutral loss of the sugar moiety. nih.gov For this compound, the primary fragmentation pathway would be the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to the gossypetin aglycone at m/z 318. actascientific.com

Table 2: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Ionization ModeMajor Fragment Ions (m/z)Interpretation
481.09Positive319.03[M+H-Glc]⁺, Loss of glucose
479.08Negative317.03[M-H-Glc]⁻, Loss of glucose

Fragmentation data is based on general principles of flavonoid glycoside fragmentation and available data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the chromophoric system of flavonoids. The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, referred to as Band I and Band II. worldnewsnaturalsciences.com

For flavonols like gossypetin and its glycosides, Band I, which is associated with the B-ring cinnamoyl system, appears in the range of 320-385 nm. actascientific.com Band II, arising from the A-ring benzoyl system, is observed in the range of 250-285 nm. actascientific.com The exact position of these absorption maxima can be influenced by the substitution pattern on the flavonoid skeleton. In a methanolic solution, this compound is expected to show a spectrum characteristic of a gossypetin derivative. For instance, a closely related compound, gossypetin-3'-O-glucoside, displays a maximum absorption at 384 nm. worldnewsnaturalsciences.com Another gossypetin derivative, gossypetin-3-O-β-d-robinobioside, shows absorption maxima at 261 nm and 352 nm in methanol (B129727). mdpi.com

Table 3: Typical UV-Vis Absorption Maxima for Gossypetin Glycosides in Methanol

BandWavelength Range (nm)
Band I350 - 385
Band II260 - 280

Data compiled from studies on various gossypetin glycosides. worldnewsnaturalsciences.commdpi.comactascientific.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic vibrations of its chemical bonds. While a spectrum specifically for this compound is not widely published, data from closely related gossypetin glycosides, such as gossypitrin (B191362) (gossypetin-7-O-glucoside) and gossypetin-3'-O-glucoside, provide a clear indication of the expected absorption bands for the core flavonol and glucoside structures. actascientific.comicm.edu.pl

The IR spectrum for a gossypetin glycoside typically displays several key absorption bands that confirm its flavonoid nature and the presence of hydroxyl, carbonyl, and aromatic functionalities. actascientific.comicm.edu.pl A strong and broad absorption band is consistently observed in the region of 3358-3375 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple phenolic and alcoholic hydroxyl groups in the molecule. actascientific.comicm.edu.pl The presence of C-H stretching from alkyl groups is indicated by weaker bands between 2851 cm⁻¹ and 3000 cm⁻¹. actascientific.comicm.edu.pl

A prominent feature in the IR spectra of these flavonols is a sharp absorption band around 1656 cm⁻¹. actascientific.comicm.edu.pl This band is assigned to the stretching vibration of the C=O group (carbonyl) of the γ-pyrone ring, which is highly conjugated with the aromatic system. icm.edu.pl The stretching vibrations corresponding to the C-C bonds within the aromatic rings produce a series of bands in the 1519-1610 cm⁻¹ region. actascientific.comicm.edu.pl Furthermore, a distinct band around 1200-1201 cm⁻¹ is attributed to the C-O stretching of the ether linkage and phenolic groups. actascientific.comicm.edu.pl

Table 1: Characteristic IR Absorption Bands for Gossypetin Glycosides

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3358 - 3375 O-H stretching Associated hydroxyl (phenolic and alcoholic) actascientific.comicm.edu.pl
2851 - 3000 C-H stretching Alkyl groups actascientific.comicm.edu.pl
~1656 C=O stretching Conjugated carbonyl (γ-pyrone) actascientific.comicm.edu.pl
1519 - 1610 C=C stretching Aromatic rings actascientific.comicm.edu.pl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of flavonoid compounds like this compound. It is widely used for assessing the purity of isolated compounds and for quantifying their presence in complex mixtures such as plant extracts. extrasynthese.comsigmaaldrich.comphytojournal.com Analytical standards of Gossypin (B190354) (this compound) are commercially available with purity levels of ≥90% or ≥99%, as determined by HPLC, which underscores the technique's central role in quality control. extrasynthese.comsigmaaldrich.comsigmaaldrich.com

Purity Assessment: HPLC is highly effective for monitoring the purification process of natural products. For instance, in the purification of a related compound, gossypetin-3'-O-glucoside, HPLC was used to control the purity of the extract after successive crystallization steps. phytojournal.com Initially, the chromatogram showed multiple peaks, but after a second purification, only a single, intense peak remained, indicating a high degree of purity. phytojournal.com The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Quantification: For quantitative analysis, HPLC coupled with a Photodiode Array (PDA) or UV-Vis detector is commonly employed. nih.gov A validated HPLC-PDA method for the simultaneous determination of several flavonoid glycosides involves establishing good linearity (r² > 0.999), accuracy, and precision. nih.gov The method relies on creating a calibration curve by plotting the peak area against known concentrations of a reference standard. koreascience.kr The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve.

Chromatographic Conditions: The separation of gossypetin glycosides and other flavonoids is typically achieved using reverse-phase HPLC. A C18 column is the most common stationary phase. phytojournal.comconicet.gov.ar The mobile phase often consists of a mixture of an aqueous solvent (frequently with a modifier like formic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. phytojournal.comconicet.gov.arnrfhh.com The analysis can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (composition changes over time) to achieve optimal separation, especially in complex samples. phytojournal.comconicet.gov.ar Detection is commonly performed using a UV detector, with monitoring wavelengths set to the absorption maxima of the flavonoids, often around 272 nm or 280 nm. actascientific.comphytojournal.com

Table 2: Example of HPLC Conditions for Flavonoid Analysis

Parameter Condition 1 Condition 2 Reference
Column C18 Kinetex C18 (core-shell) phytojournal.comconicet.gov.ar
Mobile Phase Acetonitrile / Water (1:1, v/v) A: Water + 0.1% Formic AcidB: Acetonitrile phytojournal.comconicet.gov.ar
Elution Mode Isocratic Gradient phytojournal.comconicet.gov.ar
Flow Rate 1.0 mL/min 0.8 mL/min phytojournal.comconicet.gov.ar
Detection UV at 272 nm MWD (Multi-Wavelength) phytojournal.com

| Temperature | 25 °C | 35 °C | phytojournal.comconicet.gov.ar |

Mechanistic Investigations of Biological Activities in Vitro and in Silico Studies

Antioxidant and Free Radical Scavenging Mechanisms

Gossypetin (B1671993) 8-glucoside, also known as gossypin (B190354), demonstrates significant antioxidant properties through various mechanisms, including the direct scavenging of free radicals, modulation of oxidative stress pathways, and enhancement of endogenous antioxidant defenses. These activities are crucial in protecting cells from oxidative damage implicated in numerous pathological conditions.

In vitro studies have consistently demonstrated the potent free radical scavenging ability of gossypin. The compound effectively neutralizes a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

DPPH Radical Scavenging: Gossypin exhibits strong scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. One study reported an IC50 value of 31 μg/ml for gossypin, with a significant inhibition of 88.52% at a concentration of 100 µg/ml scispace.comnih.govresearchgate.net. Another study found an IC50 of 6.2 µg/ml . Comparatively, its aglycone, gossypetin, showed a Trolox Equivalent Antioxidant Capacity (TEAC) value of 111.53 mM/g, while gossypin had a moderate TEAC value of 41.68 mM/g. The glucosyl substitution at the C8 position in gossypin, while increasing solubility, may create steric hindrance that slightly reduces its hydrogen-donating capability compared to its aglycone nih.govacs.org.

Nitric Oxide Radical Scavenging: Gossypin is an effective scavenger of nitric oxide (NO), a key inflammatory mediator. At a concentration of 100 µg/ml, gossypin was found to inhibit nitric oxide formation by 74.00% scispace.comresearchgate.netbioline.org.br. Another study determined the IC50 value for nitric oxide radical inhibition by gossypin to be 12 µg/ml nih.gov.

Superoxide Radical Scavenging: The compound demonstrates a moderate capacity to scavenge superoxide radicals. Research has shown a 74.22% inhibition of superoxide radicals at a gossypin concentration of 100 µg/ml scispace.comresearchgate.netbioline.org.br. The IC50 value for superoxide radical inhibition has been reported as 3 µg/ml nih.gov.

Hydroxyl Radical Scavenging: Gossypin significantly protects against the highly reactive hydroxyl radical. At 100 µg/ml, it inhibited hydroxyl radical formation by 67.15% scispace.comresearchgate.netbioline.org.br. The IC50 value for this activity was reported to be 41 µg/ml nih.gov.

Table 1: Direct Radical Scavenging Capacity of Gossypin

Radical Scavenged IC50 Value % Inhibition (at 100 µg/ml)
DPPH 31 µg/ml scispace.comresearchgate.net 88.52% scispace.comresearchgate.netbioline.org.br
Nitric Oxide 12 µg/ml nih.gov 74.00% scispace.comresearchgate.netbioline.org.br
Superoxide 3 µg/ml nih.gov 74.22% scispace.comresearchgate.netbioline.org.br

Gossypin has been shown to mitigate the pathological effects of lipid peroxidation. It strongly inhibits lipid peroxidation in brain homogenates, with a reported IC50 of 7.3 µg/ml . Further studies have indicated that gossypin can impart 50% inhibition of in vitro lipid peroxidation at concentrations of 37 µg/ml and 43 µg/ml nih.gov. This protective effect extends to various tissues, with research highlighting its promise in reducing the damaging effects of lipid peroxidation in pulmonary tissues nih.gov. In pre-clinical models, administration of gossypetin (referred to as GTIN) significantly decreased heart malondialdehyde (MDA) levels, a key marker of lipid peroxidation nih.gov.

The antioxidant effects of gossypetin, the aglycone of gossypin, are also mediated through the upregulation of the body's own antioxidant enzyme systems. Studies on gossypetin have shown that it can increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) mdpi.com. In a study involving a diet-induced pre-diabetic rat model, gossypetin treatment led to enhanced heart SOD and GPx activity, contributing to reduced cardiac oxidative stress nih.gov.

Anti-Inflammatory Pathways and Modulation

Gossypin and its aglycone, gossypetin, exert anti-inflammatory effects by intervening in key signaling pathways and modulating the production of inflammatory molecules.

Gossypetin has been found to effectively reduce the production of several pro-inflammatory cytokines. In a study using osteosarcoma cells stimulated with a pro-inflammatory mixture (TNF + IL-1β + IFN-γ), pre-incubation with gossypetin resulted in a decreased production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12p70 mdpi.com. In animal models, gossypetin pretreatment was shown to decrease serum IL-6 levels associated with inflammation nih.gov. Furthermore, treatment with gossypetin in a pre-diabetic model led to lower plasma levels of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) nih.gov.

A primary mechanism for the anti-inflammatory action of gossypin is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation and immunity. Research has demonstrated that gossypin, but not its aglycone gossypetin, effectively inhibits NF-κB activation induced by various inflammatory stimuli and carcinogens mdpi.comnih.govnih.gov.

The inhibitory action of gossypin occurs through several key steps in the NF-κB cascade:

Inhibition of IKK Activation: Gossypin suppresses the activation of IκBα kinase (IKK), an upstream kinase essential for NF-κB activation nih.gov. This is achieved, at least in part, by inhibiting the transforming growth factor beta-activated kinase-1 (TAK-1) nih.gov.

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, gossypin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm nih.govnih.govashpublications.org.

Blockade of p65 Phosphorylation and Nuclear Translocation: Gossypin has been shown to substantially inhibit the phosphorylation of the p65 subunit of NF-κB at Serine 536, a step required for its transactivation. This inhibition prevents the translocation of p65 from the cytoplasm to the nucleus nih.gov.

By blocking these critical steps, gossypin effectively halts the NF-κB signaling cascade, leading to the downregulation of NF-κB-regulated gene products involved in inflammation, cell survival, and proliferation nih.govnih.govashpublications.org.

Table 2: Mentioned Compounds

Compound Name
Gossypetin 8-glucoside (Gossypin)
Gossypetin
DPPH (2,2-diphenyl-1-picrylhydrazyl)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Nitric Oxide
Superoxide
Hydroxyl Radical
Malondialdehyde (MDA)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione Peroxidase (GPx)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-12p70
Tumor Necrosis Factor-alpha (TNF-α)
Interferon-gamma (IFN-γ)
NF-κB (Nuclear Factor-kappa B)
IκBα (Inhibitor of kappa B alpha)
IKK (IκB kinase)
p65
TAK-1 (Transforming growth factor beta-activated kinase 1)

Mechanisms of Edema and Chronic Inflammation Reduction

This compound, also known as Gossypin, demonstrates notable anti-inflammatory properties through its modulation of key signaling pathways. In vitro studies have elucidated that its primary mechanism involves the inhibition of the nuclear factor-κB (NF-κB) activation pathway. nih.govnih.gov NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. By preventing the activation of NF-κB, Gossypin effectively suppresses the expression of various NF-κB-regulated genes that are pivotal in the inflammatory response. nih.govnih.gov

This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines. Research has shown that Gossypin decreases the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are central mediators of acute and chronic inflammation. nih.gov The suppression of these cytokines helps to alleviate inflammatory symptoms and reduce the infiltration of inflammatory cells. nih.gov This mechanism underlies its potential to reduce edema and manage chronic inflammatory conditions by targeting the core molecular drivers of the inflammatory cascade. nih.govnih.gov

Antiproliferative and Apoptotic Mechanisms in Cellular Models

Gossypin has been identified as a potent inducer of cell cycle arrest, specifically at the G2/M transition phase, in various cancer cell models. In studies involving human gastric cancer cells (HGC-27), treatment with Gossypin led to a significant accumulation of cells in the G2/M phase. caymanchem.commedchemexpress.com This blockade of the cell cycle is a critical mechanism for inhibiting cancer cell proliferation.

The arrest is mediated by Gossypin's influence on key cell cycle regulatory proteins. Research indicates that Gossypin reduces the expression of cyclin A2 and cyclin B1. medchemexpress.comnih.gov These cyclins are essential for the progression of cells through the S and G2/M phases, respectively. Furthermore, Gossypin treatment results in decreased phosphorylation of the CDC2 protein, a cyclin-dependent kinase that partners with cyclin B1 to drive mitotic entry. medchemexpress.com The inhibition of Aurora A kinase (AURKA) by Gossypin also contributes significantly to this G2/M block, ultimately leading to the cessation of cell division. nih.govcancerbiomed.org

Table 1: Effect of Gossypin on Cell Cycle Progression in Gastric Cancer Cells
Cell LineObserved EffectKey Molecular ChangesSource
HGC-27Induction of G2/M phase arrestDecreased expression of cyclin A2 and cyclin B1; Reduced phosphorylation of CDC2 medchemexpress.com
AGSInhibition of histone H3 phosphorylation (a marker of mitosis)Inhibition of AURKA activity nih.gov

Gossypin potentiates apoptosis, or programmed cell death, through a multi-faceted approach targeting both intrinsic and extrinsic pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway. nih.govnih.gov By blocking NF-κB, Gossypin down-regulates the expression of numerous anti-apoptotic gene products that are normally induced by this transcription factor. These include proteins such as Bcl-2, Bcl-xL, XIAP (X-linked inhibitor of apoptosis protein), and survivin, which are crucial for cell survival and resistance to apoptosis. nih.govnih.gov The suppression of these protective proteins renders cancer cells more susceptible to apoptotic stimuli.

Furthermore, Gossypin actively induces the intrinsic pathway of apoptosis. In gastric cancer cells, treatment with Gossypin leads to the activation of initiator and executioner caspases, including caspase-3, -7, and -9. medchemexpress.com This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP) and an increased expression of cytochrome c in the cytoplasm, indicating mitochondrial membrane permeabilization. medchemexpress.comnih.gov This potentiation of apoptosis is crucial for its anticancer effects, as it enhances cell death induced by other agents like TNF and various chemotherapeutics. nih.gov

Gossypin effectively inhibits the proliferation and invasive capabilities of tumor cells by modulating the expression of genes critical for these processes. The suppression of cell proliferation is linked to the downregulation of key gene products such as cyclin D1 and c-myc, which are essential for cell cycle progression and are regulated by the NF-κB pathway. nih.govnih.gov By inhibiting these proteins, Gossypin halts the uncontrolled division of cancer cells.

The anti-invasive properties of Gossypin are also primarily attributed to its inhibition of NF-κB activation. nih.gov This leads to the suppression of NF-κB-regulated gene products that are instrumental in tumor cell invasion and metastasis, most notably matrix metalloproteinase-9 (MMP-9). nih.govnih.gov MMP-9 is an enzyme that degrades the extracellular matrix, a crucial step for cancer cells to invade surrounding tissues and metastasize. By down-regulating MMP-9 expression, Gossypin significantly impairs the invasive potential of tumor cells, as demonstrated in studies where it suppressed TNF-induced cellular invasion. nih.gov

In vitro and in silico studies have confirmed that Gossypin directly interacts with and inhibits the activity of several key kinases involved in cancer cell proliferation and survival. nih.gov This direct targeting is a significant component of its anticancer mechanism.

AURKA and RSK2: Gossypin has been identified as a direct inhibitor of Aurora A kinase (AURKA) and p90 ribosomal S6 kinase 2 (RSK2). medchemexpress.comnih.gov Computational docking studies suggest that Gossypin binds to the ATP pocket of AURKA. cancerbiomed.org By inhibiting these kinases, Gossypin disrupts downstream signaling pathways that control cell cycle progression and cell growth in cancers such as gastric cancer. nih.gov

Aurora B: In addition to Aurora A, Gossypin also inhibits Aurora B kinase activity. A cell-free assay using the human enzyme determined its half-maximal inhibitory concentration (IC50) to be 11.07 µM. caymanchem.com

CDK4 and BRAFV600E: In melanoma models, Gossypin acts as a novel dual inhibitor of cyclin-dependent kinase 4 (CDK4) and the BRAF V600E mutant kinase. aacrjournals.orgnih.govaacrjournals.org It inhibits the kinase activities of both targets, likely through direct binding. aacrjournals.org This dual inhibition is particularly significant as these two pathways are major drivers of melanoma. Gossypin was found to inhibit BRAF V600E kinase activity by 74% and showed dose-dependent inhibition of CDK4 activity. aacrjournals.org

Table 2: Kinase Inhibition Profile of Gossypin
Target KinaseFindingCancer Model/AssaySource
AURKADirect binding and inhibitionGastric Cancer nih.gov
RSK2Direct inhibition of kinase activityGastric Cancer nih.gov
Aurora BInhibition with IC50 of 11.07 µMCell-free assay caymanchem.com
CDK4Inhibition of kinase activityMelanoma aacrjournals.org
BRAFV600EInhibition of kinase activity (74%)Melanoma aacrjournals.org

Gossypin has demonstrated a potent ability to abrogate osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption and is often dysregulated in pathological conditions like osteoporosis and cancer-induced bone disease. The mechanism for this activity is directly linked to its inhibition of the NF-κB pathway. nih.govnih.gov

The signaling molecule RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is the principal cytokine that induces the differentiation and activation of osteoclasts. Gossypin effectively inhibits RANKL-induced osteoclastogenesis in vitro. caymanchem.commedchemexpress.com Studies using RAW 264.7 macrophage cells, a common model for osteoclast differentiation, have shown that Gossypin at concentrations as low as 5 µM can suppress the formation of mature osteoclasts. caymanchem.com By blocking the RANKL-induced NF-κB signaling cascade, Gossypin prevents the activation of transcription factors necessary for osteoclast differentiation, thereby preserving bone integrity. nih.gov

Modulation of MAPK/JNK Pathway

This compound, also known as gossypin, has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. The three primary MAPK signaling cascades are the ERK, JNK, and p38 kinase pathways. In studies using HT-29 human colorectal cancer cells, gossypin treatment led to a decrease in the expression of phosphorylated ERK (p-ERK) while simultaneously increasing the levels of phosphorylated JNK (p-JNK) and p-p38.

Further investigation to confirm the role of the JNK pathway in gossypin-induced apoptosis and autophagy involved the use of a JNK inhibitor, SP600125. The results from these experiments suggest that gossypin may mediate its anticancer effects, at least in part, through the modulation of the MAPK/JNK pathway. Other research has indicated that the parent compound, gossypetin, can inhibit the phosphorylation of MKK3 and MKK6, which in turn inhibits p38 phosphorylation, highlighting the broader inhibitory effects on the MAPK pathway mdpi.com. Another study suggests a mechanism where gossypetin inhibits PDZ-binding kinase (PBK) phosphorylation, which is involved in regulating p38 MAPK and ERK1/2 kinases mdpi.com. This downregulation of MAPK subsequently inhibits the activation and nuclear translocation of NF-kB mdpi.com.

Antiviral Activity and Molecular Docking Studies

The potential antiviral properties of this compound have been explored through computational studies, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. These investigations have primarily utilized molecular docking to predict the binding affinity and interaction of the compound with key viral proteins.

The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses like SARS-CoV-2 and represents a key target for antiviral drug development nih.govnih.gov. However, in silico investigations into the antiviral potential of this compound have primarily identified the main protease (Mpro or 3CLpro) as its binding target, rather than the RdRp researchgate.net.

It is important to distinguish this compound from gossypol, another natural product that has been identified as a direct inhibitor of SARS-CoV-2 RdRp nih.govnih.govresearchgate.net. While both are natural compounds, they are structurally distinct. Current research available through computational screening does not provide direct evidence for the inhibition of SARS-CoV-2 RdRp by this compound.

Molecular docking studies have been employed to investigate the interaction between this compound (referred to as G8G in some studies) and SARS-CoV-2 proteins . These computational analyses predicted that this compound could be a putative inhibitor of the SARS-CoV-2 main protease (3CLpro), a crucial enzyme for viral replication researchgate.net.

In one study, this compound was found to establish thirteen bonds of various types with the protease, indicating a strong potential interaction . The analysis revealed that all the amino acid residues involved in the links with this compound are known residues of the active site . Specifically, it was shown to bind to the critical conserved His41 and Cys145 residues of the catalytic center . The binding interactions suggest that this compound fits within the binding site and could potentially inhibit the enzyme's function .

Table 1: Molecular Docking Interactions of this compound with SARS-CoV-2 Main Protease (3CLpro)
CompoundTarget ProteinKey Interacting ResiduesNumber of BondsStudy Finding
This compound (G8G)SARS-CoV-2 3CLproHis41, Cys145, and other active site residues13Proposed as a good candidate for inhibition of the main protease. Binds to critical residues in the catalytic center.

Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective potential in various experimental models. Its mechanisms of action are largely attributed to its potent antioxidant and anti-inflammatory properties, which allow it to counteract pathological processes involved in neurodegeneration and ischemic brain injury.

In primary cultured rat cortical cells, this compound has been shown to provide protection against neurotoxicity induced by oxidative stress and beta-amyloid (Aβ), a peptide centrally implicated in the pathology of Alzheimer's disease. The compound effectively inhibited neuronal damage caused by agents that induce oxidative stress, such as xanthine/xanthine oxidase and a glutathione-depleting agent.

Furthermore, this compound significantly attenuated the neurotoxicity induced by the Aβ(25-35) fragment. The neuroprotective effects are linked to its antioxidant capabilities; the compound was found to dramatically inhibit lipid peroxidation in rat brain homogenates and exhibited potent radical scavenging activity. These findings indicate that the antioxidant properties of this compound are a key contributor to its neuroprotective actions against oxidative stress and Aβ-induced toxicity.

This compound has shown potent cerebroprotective activity in an animal model of global cerebral ischemia/reperfusion (I/R) injury nih.govnih.gov. In a study using rats subjected to bilateral carotid artery occlusion followed by reperfusion, oral administration of gossypin demonstrated a dose-dependent neuroprotective effect nih.govnih.gov.

The treatment resulted in a marked reduction in the cerebral infarction area compared to the control group nih.govnih.gov. This protective effect was associated with a significant mitigation of oxidative stress. Gossypin treatment led to a significant decrease in lipid peroxidation and a corresponding increase in the levels of endogenous antioxidant enzymes and molecules, including superoxide dismutase, catalase, glutathione, and total thiols nih.govnih.gov. Histopathological analysis confirmed that gossypin treatment provided neuroprotection, particularly in the hippocampus, preserving cellular architecture that was otherwise damaged by the ischemic event nih.gov. These results suggest that this compound exerts potent neuroprotective effects against I/R-induced oxidative stress and brain injury nih.govnih.gov.

Table 2: Effect of this compound on Biochemical Markers in a Rat Model of Global Cerebral Ischemia
Biochemical MarkerEffect of Ischemia/Reperfusion (Control Group)Effect of this compound TreatmentReference
Lipid Peroxidation (LPO)IncreasedSignificantly Decreased nih.govnih.gov
Superoxide Dismutase (SOD)DecreasedIncreased nih.govnih.gov
Catalase (CAT)DecreasedIncreased nih.govnih.gov
Glutathione (GSH)DecreasedSignificantly Increased nih.govnih.gov
Total ThiolsDecreasedSignificantly Increased nih.govnih.gov
Cerebral Infarction AreaLarge Infarction AreaMarkedly Reduced nih.gov

Enzyme Inhibition Studies

The ability of flavonoids to interact with and inhibit various enzymes is a key area of pharmacological research. Investigations have explored the potential of this compound and its related compounds to inhibit enzymes involved in metabolic and inflammatory processes.

Inhibition of α-Amylase Activity

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While direct experimental studies detailing the IC50 value or specific inhibitory kinetics of this compound against α-amylase are not prominent in the current body of scientific literature, the activity of structurally similar flavonoids is well-documented. Flavonoids as a class are recognized for their potential to inhibit carbohydrate-hydrolyzing enzymes. The specific structure-activity relationships for this compound in this context remain an area for further investigation.

Inhibition of Human Neutrophil Elastase

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes and tissue destruction. nih.gov Its inhibition is a target for anti-inflammatory therapies. Currently, there is a lack of specific in vitro studies quantifying the direct inhibitory effect of this compound on HNE activity. However, computational studies have explored the potential of gossypetin derivatives as inhibitors for various proteins, suggesting that this class of molecules may have binding affinities for enzymatic targets. researchgate.net Further experimental validation is required to confirm and characterize the potential HNE inhibitory activity of this compound.

Antimicrobial Mechanisms of Action

The antimicrobial properties of flavonoids are of significant interest. The proposed mechanisms are often multifaceted, involving interactions with microbial structures and metabolic pathways.

Inhibition of Microbial Adhesins and Enzymes

The antimicrobial activity of flavonoids may be linked to their ability to interfere with microbial functions by complexing with proteins. ijcmas.com A study on Gossypitrin (B191362) (Gossypetin-7-O-glucoside), a structural isomer of this compound, indicated that its antimicrobial action is likely due to its capacity to form complexes with extracellular and soluble proteins, as well as with bacterial cell walls. ijcmas.com This interaction can inactivate microbial adhesins, which are crucial for colonization, and enzymes essential for microbial survival. This mechanism suggests that this compound could potentially exert antimicrobial effects by targeting and disrupting key protein functions in susceptible microorganisms.

Disruption of Microbial Cell Envelope and Membranes

The integrity of the cell envelope and membranes is vital for microbial survival. Flavonoids are known to interfere with these structures. The proposed mechanism for the isomer Gossypitrin involves binding to the bacterial cell wall, which can compromise its structural integrity. ijcmas.com Lipophilic flavonoids, in particular, may also disrupt microbial membranes, leading to increased permeability and leakage of cellular contents. This disruption of the physical barrier of the microorganism is a plausible mechanism contributing to the observed antimicrobial effects of this class of compounds.

Immunomodulatory Effects and Mechanisms

The immunomodulatory properties of flavonoids, particularly their anti-inflammatory effects, are well-documented. Research on gossypetin, the aglycone of this compound, provides significant insight into these mechanisms, primarily through the modulation of inflammatory signaling molecules known as cytokines. nih.gov

Studies have demonstrated that gossypetin can significantly reduce the production of key pro-inflammatory cytokines. In an in vitro study using human osteosarcoma cells stimulated with a pro-inflammatory mixture, pre-treatment with gossypetin led to a marked decrease in the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70). nih.gov This suggests that gossypetin can directly interfere with inflammatory pathways within the cells. nih.govnih.gov

Furthermore, in vivo research supports these findings. In a rat model of pre-diabetes, administration of gossypetin resulted in decreased plasma levels of IL-6 and Tumor Necrosis Factor-alpha (TNF-α), which was associated with improved cardiovascular function. mdpi.com The underlying mechanism for these effects is linked to the potent antioxidant properties of gossypetin, which can reduce the oxidative stress that often triggers inflammatory responses. nih.govmdpi.com By suppressing the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation, gossypetin can effectively down-regulate the expression and production of these potent inflammatory mediators. mdpi.com

The table below summarizes the observed inhibitory effects of gossypetin on cytokine production in a stimulated cellular model. nih.gov

CytokineEffect of Gossypetin TreatmentObserved Reduction
Interleukin-1β (IL-1β)Significant DecreaseDown-regulated in a dose-dependent manner
Interleukin-6 (IL-6)Significant DecreaseDown-regulated in a dose-dependent manner
Interleukin-12p70 (IL-12p70)Significant DecreaseDown-regulated in a dose-dependent manner

Other Specific Molecular Targets and Signaling Pathways

Recent research has illuminated several other specific molecular mechanisms through which this compound, commonly known as gossypin, exerts its biological effects. In vitro and in silico studies have identified its ability to interact with key proteins and signaling pathways involved in xenobiotic transport, cholesterol metabolism, glucose uptake, and allergic responses.

Gossypin has been shown to modulate the expression of P-glycoprotein (P-gp) in the liver. nih.govnih.gov P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide variety of substrates, including drugs and toxins, from cells. researchgate.net Its expression in the liver plays a crucial role in detoxifying the body by facilitating the excretion of xenobiotics into the bile.

A study investigating the protective effects of gossypin against methotrexate (MTX)-induced hepatotoxicity in rats found that gossypin administration led to a significant reduction in hepatic P-gp expression. nih.govnih.gov In the study, rats treated with MTX alone showed diminished P-gp expression. However, pretreatment with gossypin (10 mg/kg orally for 7 days) resulted in a more pronounced reduction in the expression of this transporter. nih.gov This modulation of P-gp is considered a contributing factor to the hepatoprotective effects of gossypin, potentially by altering the intracellular concentration and metabolism of toxic substances like MTX within hepatocytes. nih.gov The study concluded that gossypin's protective mechanism against liver damage is multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects in addition to the modulation of P-gp expression. nih.gov

Table 1. Effect of Gossypin on P-Glycoprotein (P-gp) Expression in a Rat Model of Methotrexate (MTX)-Induced Hepatotoxicity.
Treatment GroupObserved Effect on Liver P-gp ExpressionReference
ControlNormal Expression nih.gov
Methotrexate (MTX)Diminished Expression nih.gov
Gossypin + MTXFurther Reduction in Expression Compared to MTX alone nih.govnih.gov

Gossypin has demonstrated a significant hypocholesterolemic effect in vitro by up-regulating the expression of the low-density lipoprotein receptor (LDLR). nih.gov A study using HepG2 human liver cancer cells found that gossypin treatment significantly reduced total cholesterol concentration in a dose-dependent manner. nih.gov

The core mechanism for this effect was identified as a time- and dose-dependent increase in LDLR protein expression. nih.gov This up-regulation enhances the clearance of LDL cholesterol from the extracellular environment. Further investigation into the signaling pathway revealed that gossypin's effect is dependent on the activation of extracellular signal-regulated kinase (ERK). Western blot analysis showed that gossypin treatment increased ERK activation in a dose- and time-dependent manner, and this activation preceded the observed increase in LDLR expression. The use of an ERK inhibitor, PD98059, blocked the gossypin-induced up-regulation of LDLR, confirming the pathway's critical role. nih.gov Notably, gossypin did not affect the expression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, nor did it alter the abundance of nuclear sterol regulatory element-binding proteins (SREBP)-2, a key transcription factor for LDLR. nih.gov This indicates that gossypin up-regulates LDLR expression through an SREBP-2-independent, ERK-dependent signaling pathway. nih.gov

Table 2. Summary of Gossypin's Effect on Cholesterol Metabolism in HepG2 Cells.
ParameterEffect of Gossypin TreatmentUnderlying MechanismReference
Total CholesterolSignificantly Reduced (Dose-dependent)N/A nih.gov
LDL Receptor (LDLR) ProteinIncreased (Time- and Dose-dependent)Activation of ERK Pathway nih.gov
HMG-CoA ReductaseNo EffectN/A nih.gov
Nuclear SREBP-2No EffectSREBP-2 Independent Pathway nih.gov

Gossypin has been identified as an inhibitor of intestinal glucose transport. The intestinal facilitated glucose transporter, GLUT2, is located on the basolateral membrane of enterocytes and is crucial for transporting glucose from the intestinal cells into the bloodstream. nih.gov

In a study using isolated basolateral membrane vesicles (BLMV) from the rat jejunum, gossypin was shown to inhibit glucose uptake. nih.govresearchgate.net At a concentration of 0.1 mM, gossypin inhibited glucose uptake by approximately 25-28%. nih.gov This inhibitory activity was comparable to other flavonoids like fisetin and quercetin (B1663063) 3-O-glucoside. nih.gov This finding suggests that gossypin can directly interact with intestinal facilitated glucose transporters, potentially slowing the rate of glucose absorption from the small intestine into the circulation. researchgate.net By competitively inhibiting GLUT2, flavonoids like gossypin can modulate postprandial blood glucose levels. nih.gov

Table 3. Inhibitory Effect of Various Flavonoids on Glucose Uptake in Rat Jejunal Basolateral Membrane Vesicles (BLMV).
Flavonoid (at 0.1 mM)Inhibition of Glucose Uptake (%)Reference
Epicatechin gallate (ECG)~33% nih.gov
Quercetin 3-O-glucoside (Q3G)~25-28% nih.gov
Fisetin~25-28% nih.gov
Gossypin~25-28% nih.govresearchgate.net

Gossypin demonstrates significant anti-allergic properties by inhibiting mast cell activation and degranulation, which are central events in type I hypersensitivity reactions. researchgate.netresearchgate.net Mast cells, upon activation, release a host of inflammatory mediators, including histamine, which trigger allergic symptoms. researchgate.net

In a rat model, gossypin was shown to inhibit systemic anaphylactic reactions induced by compound 48/80, a potent mast cell degranulator. researchgate.net The study found that gossypin provided significant, dose-dependent protection of peritoneal mast cells from degranulation. researchgate.net This mast cell stabilizing activity is a key mechanism for its anti-allergic effect. Furthermore, gossypin significantly reduced the release of histamine. researchgate.net It also decreased the levels of nitric oxide, an inflammatory mediator, in serum, peritoneal fluid, and bronchoalveolar lavage (BAL) fluid. researchgate.net These findings provide strong evidence that gossypin can inhibit mast cell-derived allergic reactions by stabilizing mast cell membranes and preventing the release of histamine and other inflammatory mediators. researchgate.netresearchgate.net

Table 4. Effects of Gossypin in a Mast Cell-Mediated Allergy Model.
Activity AssessedModel/SystemObserved Effect of GossypinReference
Systemic AnaphylaxisCompound 48/80-induced in ratsSignificant Inhibition (P<0.001) researchgate.net
Mast Cell DegranulationRat Peritoneal Mast CellsSignificant Protection (Dose-dependent) researchgate.net
Histamine ReleaseRatsReduced researchgate.net
Nitric Oxide LevelsSerum, Peritoneal Fluid, BAL FluidSignificant Decrease (P<0.001) researchgate.net

Chemical Synthesis and Derivatization Approaches in Research

Laboratory Synthesis of Gossypetin (B1671993) 8-Glucoside

The laboratory synthesis of gossypetin 8-glucoside is a complex undertaking due to the multiple hydroxyl groups on the gossypetin aglycone, which can lead to non-specific reactions. Achieving regioselective glycosylation at the C-8 position is the primary challenge. nih.gov Chemical synthesis of flavonoid glycosides like this compound typically requires a multi-step process involving protective groups to ensure the glucose moiety attaches to the correct hydroxyl group. nih.gov

General strategies for the synthesis of flavonoid glycosides that could be applied to this compound include:

Enzymatic Synthesis : A more specific and efficient method involves the use of glycosyltransferases (GTs). These enzymes exhibit high regioselectivity and can catalyze the transfer of a sugar moiety from an activated donor to a specific hydroxyl group on the flavonoid. nih.govescholarship.org While a specific glycosyltransferase for the 8-O-glycosylation of gossypetin is not extensively documented, research on various plant GTs has demonstrated their utility in the regioselective synthesis of other flavonoid glycosides. nih.govacs.org This biotechnological approach avoids the need for complex protection and deprotection steps.

Biosynthesis using Engineered Microorganisms : Another advanced laboratory approach involves engineering microorganisms like Escherichia coli to express the necessary enzymes for flavonoid biosynthesis and subsequent glycosylation. nih.gov For instance, a host organism could be engineered to produce the gossypetin aglycone, followed by the expression of a specific glycosyltransferase to attach glucose at the C-8 position. nih.gov

The reactivity of the hydroxyl groups in flavonoids generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3′-OH > 5-OH. nih.govfrontiersin.org This inherent reactivity profile complicates chemical synthesis and underscores the advantage of enzymatic methods for achieving specific glycosylation at less reactive positions like C-8.

Synthesis of Gossypetin Derivatives and Analogues (e.g., Malonylated/Acetylated Glycosides)

To modify its physicochemical properties, such as solubility and stability, or to enhance its biological activity, this compound can be derivatized. researchgate.net Common modifications include acylation, such as acetylation and malonylation.

Acetylated Glycosides : Acetylation involves introducing an acetyl group to the hydroxyls of the glucose moiety or the remaining free hydroxyls on the flavonoid core. This can be achieved through chemical or enzymatic methods.

Chemical Acetylation : This reaction typically uses acetic anhydride (B1165640) in the presence of a catalyst like pyridine. mdpi.com

Enzymatic Acetylation : Lipases are often used as biocatalysts for the regioselective acetylation of flavonoids and their glycosides. This method offers a more environmentally friendly approach and can target specific hydroxyl groups, often on the sugar part of the molecule. mdpi.com

Malonylated Glycosides : Malonylation, the addition of a malonyl group, is a common modification in plants that can increase the stability of flavonoid glycosides. The laboratory synthesis of these derivatives often relies on enzymatic approaches. Plant malonyltransferases can catalyze the transfer of a malonyl group from malonyl-CoA to the glucose moiety of a flavonoid glycoside. researchgate.net Research has identified malonyltransferases with broad substrate promiscuity, capable of malonylating various glycosides, which provides a pathway for producing these derivatives in a controlled laboratory setting. researchgate.net

The table below summarizes common laboratory approaches for the synthesis of gossypetin derivatives.

Derivative TypeSynthesis MethodKey Reagents/EnzymesPurpose of Derivatization
Acetylated Glycosides Chemical SynthesisAcetic Anhydride, PyridineModify solubility and bioavailability
Enzymatic SynthesisLipases, Vinyl AcetateRegioselective modification, improved stability
Malonylated Glycosides Enzymatic SynthesisMalonyltransferase, Malonyl-CoAIncrease in vivo stability, alter solubility
Phenolic Acyl Conjugates Chemical SynthesisPhenolic Acids (e.g., Coumaric, Caffeic)Enhance specific biological activities (e.g., antibacterial) nih.gov

Semi-Synthetic Modifications for Structure-Function Elucidation

Semi-synthetic modifications are crucial for understanding the structure-activity relationships (SAR) of gossypetin and its glycosides. By synthesizing a series of related compounds and evaluating their biological effects, researchers can identify the key structural features responsible for their activity.

The presence and position of the glucoside moiety significantly influence the biological properties of gossypetin. A comparative study of gossypetin (the aglycone), gossypin (B190354) (this compound), and hibifolin (B1673243) (gossypetin 8-glucuronide) revealed that the glycosidic group impacts antioxidant activity. acs.orgnih.gov While the gossypetin aglycone showed the highest radical scavenging activity, its glycosylated forms, gossypin and hibifolin, still demonstrated robust reducing power. acs.org The glucosyl substitution at the C-8 position in gossypin enhances aqueous solubility but can also create steric hindrance, which may slightly reduce its ability to donate hydrogen atoms compared to the free aglycone. nih.gov

Furthermore, the number and arrangement of hydroxyl groups are critical for the antioxidant and other biological activities of flavonoids. mdpi.com Modifying these groups through semi-synthetic approaches like methylation or acylation allows researchers to probe their importance. For example, studies on quercetin (B1663063), a structurally similar flavonoid, have shown that methylation or glycosylation of its hydroxyl groups can alter its antioxidant and anti-inflammatory properties. nih.gov

Designing and synthesizing novel derivatives has also been used to enhance specific therapeutic actions. In one study, various gossypetin derivatives were designed by conjugating the flavonoid with phenolic acyl groups. Subsequent in silico molecular docking studies predicted that these modifications could significantly increase the antibacterial activity of the parent compound by improving its binding affinity to bacterial enzymes like DNA gyrase. nih.gov

The table below outlines how specific modifications can influence the function of gossypetin.

Structural ModificationInfluence on FunctionResearch Application
Glycosylation at C-8 Increases aqueous solubility; may slightly decrease radical scavenging via steric hindrance. acs.orgnih.govUnderstanding the role of the sugar moiety in bioavailability and antioxidant mechanisms.
Acylation (Acetylation/Malonylation) Can improve stability and alter lipophilicity, potentially affecting cell membrane permeability. mdpi.comresearchgate.netEnhancing pharmacokinetic properties for potential therapeutic use.
Conjugation with Phenolic Acids Can enhance binding to specific biological targets (e.g., bacterial enzymes). nih.govDesigning analogues with improved and targeted bioactivity (e.g., novel antibacterial agents).
Hydroxylation/Methylation of Core Alters the electronic properties and hydrogen-donating ability of the flavonoid. nih.govProbing the importance of specific hydroxyl groups for antioxidant and anti-inflammatory activities.

Future Research Directions and Translational Perspectives for Gossypetin 8 Glucoside

Advanced Mechanistic Studies on Cellular and Subcellular Levels

While initial studies have highlighted the antioxidant and apoptosis-inducing effects of Gossypetin (B1671993) 8-glucoside, future research must delve deeper into the precise cellular and subcellular events it modulates. A critical area of investigation is the detailed molecular cascade of apoptosis. It is known to induce the intrinsic apoptotic pathway in osteosarcoma cells through the pro-apoptotic protein Bax, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase 3. researchgate.net Advanced studies should employ high-resolution microscopy and live-cell imaging to track the localization of Gossypetin 8-glucoside within subcellular compartments, such as mitochondria and the endoplasmic reticulum, to understand how it initiates these events.

Furthermore, its role in cell cycle regulation warrants more detailed exploration. Reports indicate that it can induce cell cycle arrest at the G2/M phase in gastric cancer cells. nih.gov Future studies should focus on identifying the specific cyclin-dependent kinases (CDKs) and checkpoint proteins that are directly or indirectly targeted by the compound to elucidate the exact mechanism of this cell cycle blockade. Understanding these intricate cellular mechanics is paramount for its development as a targeted therapeutic agent.

Exploration of Novel Molecular Targets and Signaling Networks

Identifying the direct molecular targets of this compound is crucial for understanding its therapeutic effects and potential side effects. Current research has identified several key proteins and pathways. For instance, it is known to inhibit Aurora B kinase with an IC50 value of 11.07 µM and also shows inhibitory activity against Aurora A kinase and p90 ribosomal S6 kinase 2 (RSK2). nih.gov It also attenuates RANKL-induced osteoclast formation and prevents the activation of p38 and ERK pathways. researchgate.netnih.gov

Future research should expand this target list using advanced proteomics and chemical biology approaches, such as thermal proteome profiling and activity-based protein profiling. These unbiased methods can reveal novel binding partners and help construct a comprehensive map of the signaling networks modulated by this compound. Investigating its effects on pathways like the AMP-activated protein kinase (AMPK) and NF-κB signaling, which are implicated in metabolic and inflammatory diseases, could open new therapeutic avenues. rjpharmacognosy.ir

Research Area Known Molecular Targets/Pathways Proposed Future Investigations
Cancer Aurora A Kinase, Aurora B Kinase, RSK2, p38/ERK Pathway Unbiased proteomic screening for novel kinase targets; investigation of effects on tumor suppressor genes.
Bone Biology RANKL-induced signaling Elucidation of downstream effectors in the RANKL pathway; effects on osteoblast differentiation.
Inflammation & Metabolism NF-κB, Xanthine Oxidase In-depth analysis of interactions with AMPK pathway components; metabolomic profiling of treated cells.

Chemoinformatics and Computational Modeling for Drug Discovery (Beyond Basic Docking)

Computational methods are pivotal in accelerating drug discovery. For this compound, initial in silico studies have focused on molecular docking, for example, to assess its binding affinity to targets like the SARS-CoV-2 3CLpro protease. researchgate.netjelsciences.com To move beyond these preliminary assessments, future computational work should embrace more sophisticated techniques.

Molecular Dynamics (MD) simulations can provide critical insights into the stability of the ligand-protein complex over time, revealing conformational changes and the dynamics of the binding pocket that are not captured by static docking. jelsciences.com Furthermore, quantum mechanical (QM) computations, such as Density Functional Theory (DFT), can be employed to precisely calculate the molecule's electronic properties. mdpi.com This allows for a deeper understanding of its antioxidant mechanisms, including hydrogen atom transfer and electron transfer capabilities, which underpin many of its biological activities. mdpi.com These advanced computational approaches can guide the rational design of more potent and selective derivatives of this compound.

Biosynthetic Engineering for Enhanced Production in Model Systems

The natural abundance of this compound can be low and variable, posing a challenge for its large-scale production. Metabolic and biosynthetic engineering in model systems like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a promising solution for sustainable and scalable production. The research into the biosynthesis of other flavonoid glycosides, such as Hesperetin-7-O-glucoside, provides a valuable blueprint. jelsciences.com

Future efforts should focus on identifying and characterizing the specific enzymes (e.g., glycosyltransferases) involved in the final steps of this compound biosynthesis in its native plant species. Once identified, these genes can be introduced into a microbial chassis. Further optimization through pathway engineering, fermentation process development, and the use of novel technologies like immobilized enzyme platforms could significantly increase yields, making the compound more accessible for extensive preclinical and clinical investigation. jelsciences.com

Investigation of Combinatorial Effects with Other Phytochemicals

Phytochemicals often exhibit synergistic effects when used in combination, potentially enhancing therapeutic efficacy while lowering required doses. rjpharmacognosy.irnih.gov While specific studies on this compound are lacking, research on other flavonoids has consistently shown that combinations can lead to synergistic antioxidant and anti-inflammatory activities. rjpharmacognosy.irnih.govfrontiersin.org For instance, combinations of flavonoids like quercetin (B1663063), rutin, and various phenolic acids have been shown to produce greater antioxidant effects than the sum of the individual compounds. rjpharmacognosy.ir

Future research should systematically investigate the combinatorial effects of this compound with other relevant phytochemicals, such as quercetin, curcumin, or resveratrol. Such studies could reveal synergistic interactions that enhance its anti-inflammatory, antioxidant, or anticancer properties. researchgate.netresearchgate.net This approach is foundational to developing potent, multi-targeted botanical formulations and could provide a basis for combination therapies in complex diseases.

Development of Advanced Analytical Techniques for Complex Matrices

The accurate detection and quantification of this compound in complex biological matrices (e.g., plasma, tissues) and botanical extracts are essential for pharmacokinetic studies and quality control. Current methods for identifying related flavonoids rely on techniques like UV spectroscopy, tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. theinterstellarplan.com

The future direction in this area involves developing more sensitive, high-throughput, and robust analytical methods. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) can be optimized for rapid quantification at very low concentrations. Furthermore, developing advanced NMR techniques could aid in the real-time tracking of the compound in biological systems and help elucidate its metabolic fate. These advancements are critical for translating laboratory findings into reliable clinical applications.

Exploration of its Role in Plant-Environment Interactions and Plant Physiology

This compound is a secondary metabolite in plants, and its physiological role is an important area of research. researchgate.net Flavonoids, in general, are known to be crucial for plant survival, acting as protectants against a variety of biotic and abiotic stresses, including UV radiation, pathogens, and herbivores. researchgate.netmdpi.com They function as potent antioxidants to scavenge reactive oxygen species (ROS) generated during stress and can act as signaling molecules that modulate physiological responses, such as phytohormone signaling. researchgate.netresearchgate.net

Future research should aim to elucidate the specific role of this compound in the plants that produce it. This involves studying its accumulation patterns in response to different environmental stressors like high-intensity light, drought, or pathogen attack. Understanding its function in plant defense and physiology could not only provide insights into plant ecology but also inform strategies for enhancing its natural production through specific cultivation conditions.

Compound Name
This compound
Gossypetin
Bax
Cytochrome c
Caspase 3
Aurora A kinase
Aurora B kinase
p90 ribosomal S6 kinase 2 (RSK2)
Hesperetin-7-O-glucoside
Quercetin
Rutin
Curcumin
Resveratrol

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying and characterizing Gossypetin 8-glucoside in plant tissues?

  • Methodology :

  • Extraction and Profiling : Use solvent extraction (e.g., methanol/water) followed by UPLC-MS for metabolite profiling. Compare retention times and mass spectra with reference standards .
  • Enzyme Assays : Isolate microsomal fractions from plant tissues (e.g., petals) and test for 8-hydroxylase activity using quercetin as a substrate. Monitor product formation via HPLC or LC-MS .
  • Genetic Confirmation : Clone candidate genes (e.g., LjF8H from Lotus japonicus) and heterologously express them in yeast or plant systems to validate enzymatic activity .

Q. How is the biosynthesis pathway of this compound elucidated in plants?

  • Methodology :

  • Gene Identification : Screen EST databases from flavonoid-rich tissues (e.g., flower buds) to identify flavin monooxygenase-like genes. Perform phylogenetic analysis to pinpoint candidates distinct from known oxygenases .
  • Substrate Specificity Testing : Use recombinant enzymes (e.g., LjF8H) in vitro with flavonoid substrates (e.g., kaempferol, quercetin) to assess 8-hydroxylation activity via LC-MS .
  • Transgenic Validation : Overexpress candidate genes in model plants (e.g., Arabidopsis thaliana) and quantify gossypetin derivatives using targeted metabolomics .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Perform 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC) to confirm glycosidic linkages and hydroxylation patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Use exact mass measurements (e.g., 432.1388 Da for this compound) to verify molecular formulas .
  • Chromatographic Purity : Employ reverse-phase HPLC with diode-array detection (DAD) to assess purity (>95%) and rule out co-eluting isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for flavonoid 8-hydroxylases like LjF8H?

  • Methodology :

  • Kinetic Parameter Analysis : Calculate KmK_m and VmaxV_{max} values for multiple substrates (e.g., quercetin vs. kaempferol) under standardized pH and temperature conditions .
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., Tyr-235 in LjF8H) to test their role in substrate recognition .
  • Comparative Phylogenetics : Analyze evolutionary divergence between LjF8H and other oxygenases to identify functional domains influencing specificity .

Q. What strategies address inconsistencies in enzyme kinetic data for this compound biosynthesis enzymes?

  • Methodology :

  • Reproducibility Checks : Repeat assays with independent biological replicates and optimize microsomal preparation protocols to minimize batch variability .
  • Cross-Validation : Use orthogonal methods (e.g., in vivo isotope labeling vs. in vitro assays) to confirm reaction rates .
  • Data Normalization : Normalize activity to total protein concentration or co-purified cytochrome P450 reductase levels to reduce technical noise .

Q. How does metabolomic profiling reveal co-occurrence patterns between this compound and related flavonoids?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) or hierarchical clustering to heatmap data (e.g., from UPLC-MS datasets) to identify correlated compounds (e.g., gossypetin glycosides and myricitrin) .
  • Pathway Enrichment : Use tools like MetaboAnalyst to map co-occurring metabolites to biosynthetic pathways (e.g., flavonoid 8-hydroxylation) and assess statistical significance .

Q. What methods confirm the functional role of LjF8H in this compound accumulation across diverse plant species?

  • Methodology :

  • Heterologous Expression : Transform non-accumulating species (e.g., Petunia hybrida) with LjF8H and quantify gossypetin derivatives via LC-MS .
  • CRISPR Knockouts : Generate LjF8H knockout lines in native hosts (e.g., Lotus japonicus) and compare flavonoid profiles with wild-type plants .
  • Phenotypic Analysis : Correlate enzyme activity with tissue-specific pigment distribution (e.g., flower color changes in transgenic lines) using spectrophotometry or microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.